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Compound of Interest

Compound Name: (R)-(+)-2-Bromopropionic acid

CAS No.: 10009-70-8; 32644-15-8; 590-97-6

Cat. No.: B2873735

Get Quote

Executive Summary
(R)-(+)-2-Bromopropionic acid (CAS: 10009-70-8) represents a critical "chiral pool" building

block in modern organic synthesis. Unlike achiral reagents, its intrinsic stereochemistry offers a

thermodynamic shortcut to enantiopure targets, bypassing the need for costly asymmetric

catalysis or resolution steps. This guide explores its application in synthesizing chiral

peptidomimetics, precision ATRP initiators, and agrochemical intermediates, focusing on the

mechanistic control required to preserve or invert its stereocenter.

Part 1: Stereochemical Mechanics & Control
Expertise & Causality: The utility of (R)-(+)-2-Bromopropionic acid hinges on the predictable

behavior of the C-Br bond at the chiral center. The bromine atom acts as an excellent leaving

group, but the reaction conditions dictate the stereochemical outcome.

The Bifurcation of Reactivity
Classical SN2 (Walden Inversion): Under basic conditions with strong nucleophiles (e.g.,

OH⁻, RS⁻, RO⁻), the reaction proceeds via a concerted backside attack. The incoming
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nucleophile approaches 180° from the leaving bromide, inverting the tetrahedron.

Outcome: (R)-Starting Material

(S)-Product.

Neighboring Group Participation (Retention): When treated with silver oxide (Ag₂O) or under

specific Lewis acid conditions, the carboxylate group can transiently stabilize the

carbocation-like transition state or form an

-lactone intermediate, blocking the backside. The nucleophile is forced to attack from the
front.

Outcome: (R)-Starting Material

(R)-Product.

Visualization: Stereochemical Pathways
The following diagram illustrates the divergent pathways available to the synthetic chemist.
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Caption: Divergent stereochemical outcomes based on reaction conditions (Inversion vs.

Retention).

Part 2: High-Value Applications
Pharmaceutical Synthesis: Chiral Thioethers &
Peptidomimetics
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In drug design, modifying cysteine residues or synthesizing chiral sulfide cores is essential for

metabolic stability. (R)-(+)-2-Bromopropionic acid is a superior alkylating agent for thiols

compared to iodoacetic acid when chirality matters.

Mechanism: The thiolate anion (RS⁻) executes an SN2 attack on the

-carbon.

Application: Synthesis of (S)-2-(arylthio)propionic acids, which are scaffolds for PPAR

agonists (diabetes treatment) and NSAIDs.

Novelty: Using the (R)-isomer specifically allows for the creation of single-enantiomer drug

candidates, avoiding the toxicity often associated with racemic mixtures (e.g., the "distomer"

problem).

Polymer Science: Precision ATRP Initiators
Atom Transfer Radical Polymerization (ATRP) requires initiators with activated alkyl halides.

Esters of 2-bromopropionic acid are the "gold standard" for initiating acrylate polymerization.

Why (R)-Isomer? In "stereocontrolled" ATRP, the chirality of the initiator can influence the

tacticity of the initial polymer chain growth, affecting crystallinity and degradation rates in

biodegradable polymers (e.g., PLA).

Surface Modification: (R)-2-bromopropionic acid can be coupled to aminosilanes to create

chiral surfaces that selectively adsorb enantiomers from a mixture.

Agrochemicals: Phenoxypropionic Herbicides
While often synthesized from lactate, the bromo-acid route provides an alternative access point

to "fop" herbicides (e.g., Fluazifop-P).

Critical Insight: The biological activity of these auxins is strictly stereodependent ((R)-

configuration at the ether linkage is usually active). Starting with (R)-bromo acid and using

phenoxide (SN2) yields the (S)-ether, which might be the inactive isomer. Therefore, to get

the active (R)-herbicide, one must either start with the (S)-bromo acid or use the Ag₂O

retention pathway with the (R)-acid.
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Part 3: Experimental Protocols (Self-Validating
Systems)
Protocol A: Synthesis of (S)-2-(Phenylthio)propanoic
Acid
Target: Synthesis of a chiral sulfide core with inversion of configuration.

Reagents:

(R)-(+)-2-Bromopropionic acid (1.0 eq)[1]

Thiophenol (1.1 eq)

Potassium Carbonate (K₂CO₃, 2.5 eq)

DMF (Dimethylformamide), anhydrous

Methodology:

Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Thiophenol

(1.1 eq) in anhydrous DMF (0.5 M concentration).

Deprotonation: Add K₂CO₃ (2.5 eq) slowly at 0°C. Stir for 30 minutes. Validation Point:

Evolution of gas ceases, and suspension becomes uniform.

Addition: Add (R)-(+)-2-Bromopropionic acid (1.0 eq) dropwise. The exotherm must be

controlled to keep T < 10°C to prevent racemization.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting bromide spot (Rf ~0.4) should

disappear.

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organics with

Brine. Dry over Na₂SO₄.

Purification: Recrystallize from Hexane/Ether.
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Validation: Measure Optical Rotation

. Expect inversion of sign compared to starting material (specific literature values vary by
solvent, but inversion is the key metric).

Protocol B: Synthesis of an ATRP Surface Initiator
(Silanization)
Target: Functionalizing a silica surface with a chiral initiator.

Reagents:

(R)-(+)-2-Bromopropionic acid[1][2]

3-Aminopropyltriethoxysilane (APTES)

DCC (Dicyclohexylcarbodiimide) / DMAP (Catalytic)

Dichloromethane (DCM)

Workflow Diagram:
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Caption: Step-wise synthesis of a chiral ATRP surface initiator.

Methodology:

Coupling: React (R)-2-bromopropionic acid with APTES using Steglich esterification

conditions (DCC/DMAP) in dry DCM. The reaction forms the amide linkage while preserving

the alkyl bromide tail.

Filtration: Remove the precipitated dicyclohexylurea (DCU).

Grafting: Dissolve the resulting silane-amide in dry toluene, add activated silica

nanoparticles, and reflux for 12 hours.

Validation: Analyze particles via FTIR (look for Amide I band at 1650 cm⁻¹ and Ester/Acid

C=O absent) and TGA (weight loss corresponds to organic loading).
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Part 4: Quantitative Data Summary
Property

(R)-(+)-2-Bromopropionic
Acid

Relevance to Synthesis

Molecular Weight 152.97 g/mol
Calculation basis for

stoichiometry.

Boiling Point 203°C

High BP allows high-temp

reactions without rapid

evaporation.

Density 1.70 g/mL

Heavy liquid; volumetric

dispensing requires density

correction.

Chirality (R)-Enantiomer

Precursor to (S)-nucleophiles

(via SN2) or (R)-nucleophiles

(via Ag₂O).

Optical Rotation
Critical Quality Attribute (CQA)

for validating enantiopurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2873735?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

